molecular formula C14H13N3O4 B6110233 4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone CAS No. 19258-30-1

4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B6110233
CAS No.: 19258-30-1
M. Wt: 287.27 g/mol
InChI Key: QQIDWQSZAGABAG-OQLLNIDSSA-N
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Description

4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C14H13N3O4 and a molecular weight of 287.277 g/mol . This compound is known for its unique structural properties, which include a hydrazone linkage between a 4-hydroxy-3-methoxybenzaldehyde moiety and a 4-nitrophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-nitrophenylhydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone linkage can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 4-hydroxy-3-methoxybenzaldehyde (4-aminophenyl)hydrazone.

    Substitution: Various substituted hydrazones depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzaldehyde moiety and the nitrophenyl group

Properties

IUPAC Name

2-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-14-8-10(2-7-13(14)18)9-15-16-11-3-5-12(6-4-11)17(19)20/h2-9,16,18H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDWQSZAGABAG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19258-30-1
Record name 4-HYDROXY-3-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone
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4-hydroxy-3-methoxybenzaldehyde (4-nitrophenyl)hydrazone

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